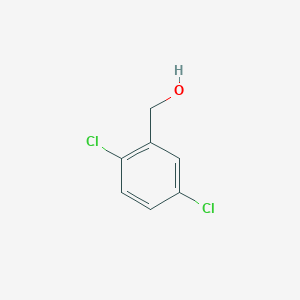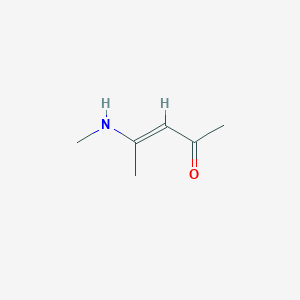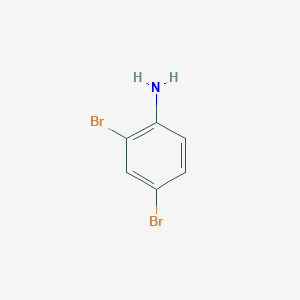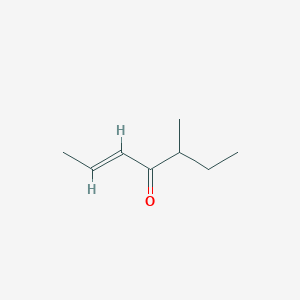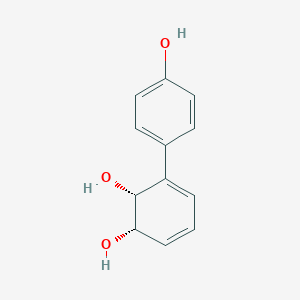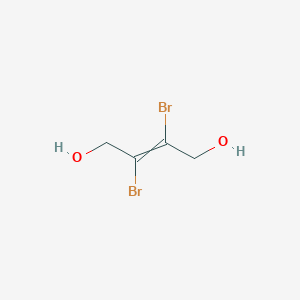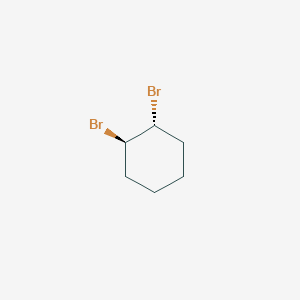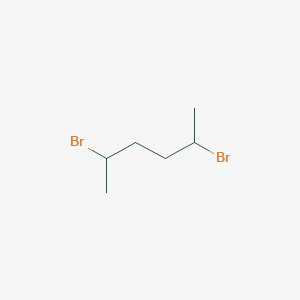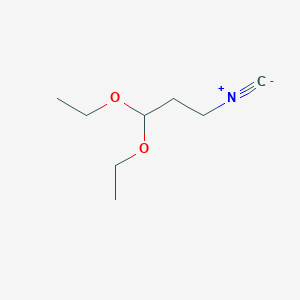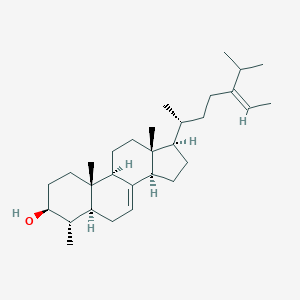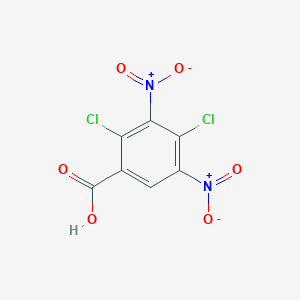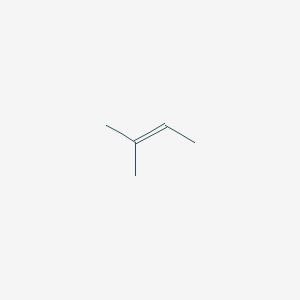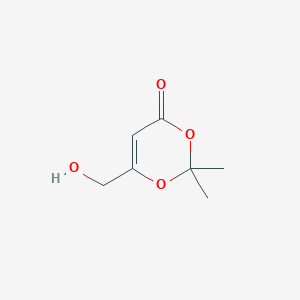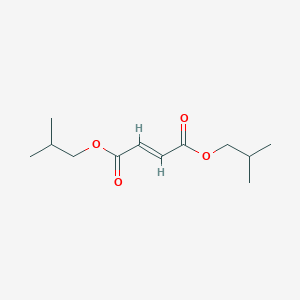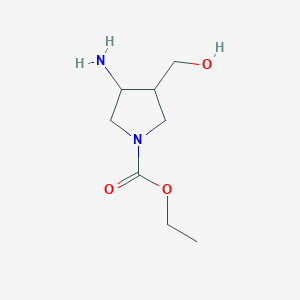
Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as EAHPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This molecule is a derivative of pyrrolidine, which is a five-membered heterocyclic compound that contains a nitrogen atom, and is commonly found in a variety of natural products and pharmaceuticals.
科学的研究の応用
Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate has been studied extensively for its potential applications in the field of medicinal chemistry. One of the most promising applications of Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate is as a building block for the synthesis of various bioactive compounds. For example, Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate can be used to synthesize pyrrolidine-based inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) and cathepsin S, which are involved in the regulation of glucose metabolism and immune function, respectively. Additionally, Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate can be used to synthesize analogs of natural products such as azaspiracid-1, which is a potent marine toxin that has been linked to seafood poisoning.
作用機序
The mechanism of action of Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate is not well understood, but it is believed to involve the inhibition of enzymes or receptors that are involved in various biological processes. For example, pyrrolidine-based inhibitors of DPP-4 have been shown to increase insulin secretion and lower blood glucose levels in animal models of diabetes. Similarly, pyrrolidine-based inhibitors of cathepsin S have been shown to reduce inflammation and improve immune function in animal models of autoimmune diseases.
生化学的および生理学的効果
Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects, depending on the specific compound or system being studied. For example, pyrrolidine-based inhibitors of DPP-4 have been shown to increase insulin secretion and lower blood glucose levels in animal models of diabetes. Similarly, pyrrolidine-based inhibitors of cathepsin S have been shown to reduce inflammation and improve immune function in animal models of autoimmune diseases. Overall, the biochemical and physiological effects of Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate are dependent on the specific compound or system being studied.
実験室実験の利点と制限
Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate has several advantages for use in lab experiments, including its high purity and stability, its ability to serve as a building block for the synthesis of various bioactive compounds, and its potential for use in the development of new drugs. However, there are also some limitations to the use of Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate in lab experiments, including its relatively low yield and the need for specialized equipment and expertise to synthesize and purify the compound.
将来の方向性
There are several future directions for research on Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate, including the development of new synthetic methods for the compound, the identification of new bioactive compounds that can be synthesized using Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate as a building block, and the exploration of the biochemical and physiological effects of Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate and its analogs. Additionally, there is potential for the use of Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate in the development of new drugs for a variety of diseases, including diabetes, cancer, and autoimmune diseases. Overall, the future of Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate research is promising, and there is much to be learned about this fascinating compound and its potential applications in the field of medicinal chemistry.
合成法
The synthesis of Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves the reaction of ethyl 4-bromo-3-oxobutanoate with 1,3-diaminopropane in the presence of sodium hydride and acetic acid. This reaction results in the formation of ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate, which can be purified by column chromatography. The overall yield of this reaction is around 50-60%, and the purity of the final product can be confirmed by NMR spectroscopy and mass spectrometry.
特性
CAS番号 |
128740-40-9 |
|---|---|
製品名 |
Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
分子式 |
C8H16N2O3 |
分子量 |
188.22 g/mol |
IUPAC名 |
ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C8H16N2O3/c1-2-13-8(12)10-3-6(5-11)7(9)4-10/h6-7,11H,2-5,9H2,1H3 |
InChIキー |
ZWKLUSFPRRYDGL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CC(C(C1)N)CO |
正規SMILES |
CCOC(=O)N1CC(C(C1)N)CO |
同義語 |
1-Pyrrolidinecarboxylicacid,3-amino-4-(hydroxymethyl)-,ethylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



